1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol
Overview
Description
1,1,1-Trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol is a complex organic compound characterized by the presence of trifluoromethyl, furyl, pyrazolyl, and piperidino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-furyl and pyrazolyl intermediates.
Formation of Piperidino Intermediate: The piperidino group is introduced through a nucleophilic substitution reaction.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler analog with similar trifluoromethyl and hydroxyl groups.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Contains a trifluoromethyl group and a furyl ring but lacks the piperidino and pyrazolyl groups.
1,1,1-Trifluoro-3-(4-piperidino)-2-propanol: Similar structure but without the furyl and pyrazolyl groups.
Uniqueness
1,1,1-Trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol is unique due to its combination of trifluoromethyl, furyl, pyrazolyl, and piperidino groups, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions in various scientific fields.
Properties
IUPAC Name |
1,1,1-trifluoro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c16-15(17,18)14(22)9-21-5-3-10(4-6-21)11-8-12(20-19-11)13-2-1-7-23-13/h1-2,7-8,10,14,22H,3-6,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHOMSDDNHJGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CO3)CC(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.